

N-Ethylformamide (CAS 627-45-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Ethylformamide*

Cat. No.: *B146923*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylformamide (NEF), with CAS number 627-45-2, is a versatile organic compound widely utilized as a polar aprotic solvent and a chemical intermediate in a multitude of industrial and research applications. Its unique properties, including a high boiling point and good solvency for a range of organic and inorganic substances, make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]} This technical guide provides an in-depth overview of **N-Ethylformamide**, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and purification, its diverse applications, and critical safety information. Furthermore, this document includes visualizations of a representative metabolic pathway and a common experimental workflow to aid in understanding its biological and practical relevance.

Physicochemical Properties

N-Ethylformamide is a colorless to light yellow, clear liquid.^{[1][4]} Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₇ NO	[4][5][6]
Molecular Weight	73.09 g/mol	[4][5][6]
CAS Number	627-45-2	[4][5][6]
Appearance	Colorless to light yellow clear liquid	[1][4]
Density	0.950 g/mL at 20 °C	[4]
Melting Point	-60.43 °C (estimate)	[4]
Boiling Point	202-204 °C	[4]
Flash Point	67 °C	[4]
Refractive Index (n _{20/D})	1.432	[4]
Solubility	Soluble in water	[3]

Spectroscopic Data

The structural identity of **N-Ethylformamide** can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Spectroscopy	Key Features	Source(s)
^1H NMR	Data available, characteristic peaks for ethyl and formyl protons.	[1][5][7]
^{13}C NMR	Data available, characteristic peaks for ethyl and formyl carbons.	[5][8]
FTIR	Data available, characteristic peaks for N-H, C-H, and C=O functional groups.	[2][5][9]
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 73$.	[5][6]

Synthesis and Purification

Experimental Protocol: Synthesis of N-Ethylformamide

N-Ethylformamide is commonly synthesized by the formylation of ethylamine using formic acid. The following protocol is a representative method adapted from literature on the N-formylation of amines.[10][11][12]

Materials:

- Ethylamine (solution in a suitable solvent, e.g., THF or water)
- Formic acid (85-98%)
- Toluene
- Anhydrous sodium sulfate or magnesium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylamine solution and a 1.0 to 1.2 molar equivalent of formic acid.
- Add toluene as an azeotropic solvent to facilitate the removal of water.
- Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete within 4-9 hours.[\[12\]](#)
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The resulting crude **N-Ethylformamide** can be further purified by distillation.

Experimental Protocol: Purification by Fractional Distillation

Materials:

- Crude **N-Ethylformamide**
- Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
- Heating mantle
- Vacuum source (optional, for vacuum distillation)
- Boiling chips

Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry.
- Add the crude **N-Ethylformamide** and a few boiling chips to the distillation flask.
- Heat the flask gently using a heating mantle.
- Slowly increase the temperature and collect the fraction that distills at the boiling point of **N-Ethylformamide** (202-204 °C at atmospheric pressure).[4] For higher purity, a vacuum distillation can be performed at a reduced pressure.
- Collect the purified **N-Ethylformamide** in a clean, dry receiving flask.
- Store the purified product in a tightly sealed container in a cool, dry place.

Applications in Research and Development

N-Ethylformamide's properties make it a valuable compound in various sectors:

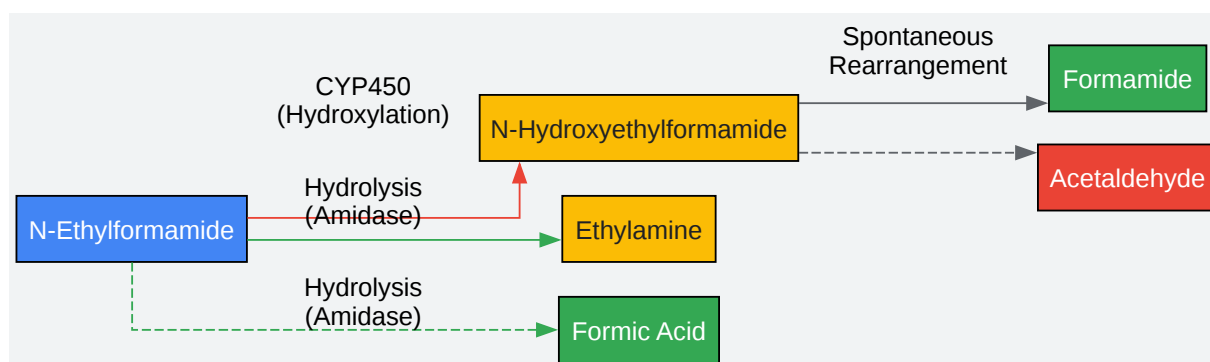
- **Pharmaceutical Synthesis:** It serves as a versatile solvent and reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]
- **Agrochemicals:** It is used in the production of various pesticides and herbicides.[3][6]
- **Dye and Pigment Industry:** NEF acts as an intermediate in the manufacturing of certain dyes and pigments.[1]

- Solvent for Reactions: Its polar aprotic nature makes it a suitable solvent for a variety of organic reactions.[1][2]
- Peptide Synthesis: Formamides, like the closely related N,N-dimethylformamide (DMF), are commonly used as solvents in solid-phase peptide synthesis (SPPS) due to their excellent resin-swelling and solvating properties.[13][14]

Biological Significance and Metabolism

N-alkylformamides have been investigated for their biological activities, including their potential as inducers of tumor cell differentiation.[15] The metabolism of N-alkylformamides is a key area of study to understand their efficacy and potential toxicity. The metabolic pathways often involve enzymatic modifications by cytochrome P450 enzymes.

Below is a diagram representing a plausible metabolic pathway for **N-Ethylformamide**, extrapolated from the known metabolism of similar N-alkylamides.[16][17][18] The primary metabolic routes are expected to be N-deethylation and hydrolysis.



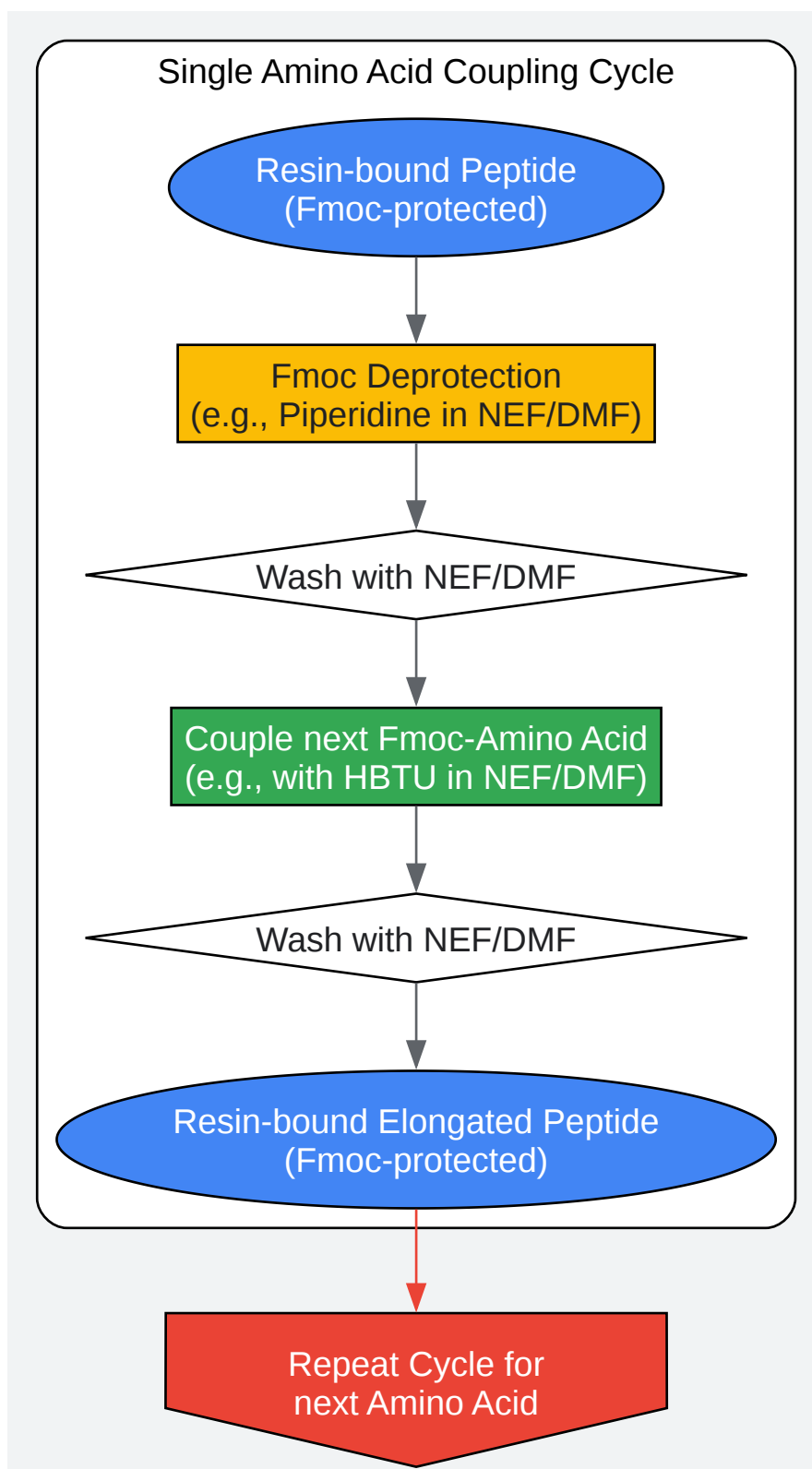
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Plausible metabolic pathway of **N-Ethylformamide**.

Experimental Workflows

N-Ethylformamide's utility as a solvent is particularly evident in processes like solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for a single

coupling cycle in Fmoc-based SPPS where a formamide solvent like NEF or DMF would be used.



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